

# Spectroscopic Data of 2-Nitrobiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrobiphenyl

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Nitrobiphenyl** ( $C_{12}H_9NO_2$ ), a crucial molecule in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1H$  and  $^{13}C$  NMR data for **2-Nitrobiphenyl**.

### $^1H$ NMR Data

$^1H$  NMR spectroscopy provides information about the hydrogen atoms in a molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85 - 7.75	m	Aromatic H	
7.60 - 7.40	m	Aromatic H	
7.35 - 7.25	m	Aromatic H	

Note: Specific assignments can vary depending on the solvent and the spectrometer frequency. The data presented is a general representation.

## <sup>13</sup>C NMR Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm	Assignment
149.5	C-NO <sub>2</sub>
137.2	C-C (ipso)
132.8	Aromatic CH
131.9	Aromatic CH
129.2	Aromatic CH
128.5	Aromatic CH
124.3	Aromatic CH
123.9	Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted biphenyl compounds.

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **2-Nitrobiphenyl** is as follows:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-Nitrobiphenyl**.
  - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube. The typical volume of solvent is 0.5-0.7 mL.

- Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
- Instrument Setup:
  - The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
  - The instrument is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to  $^1\text{H}$  NMR.
- Data Processing:
  - The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
  - Phase and baseline corrections are applied to the spectrum.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Absorption Data

The table below lists the characteristic IR absorption bands for **2-Nitrobiphenyl**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium	Aromatic C=C stretch
1525 - 1515	Strong	Asymmetric NO <sub>2</sub> stretch
1480 - 1465	Medium	Aromatic C=C stretch
1350 - 1340	Strong	Symmetric NO <sub>2</sub> stretch
760 - 740	Strong	C-H out-of-plane bend

Source: Data compiled from the NIST Chemistry WebBook[1][2].

## Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For a solid sample like **2-Nitrobiphenyl**, the KBr pellet method is commonly employed[3][4].

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **2-Nitrobiphenyl** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
  - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
  - Transfer the powder into a pellet press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the background spectrum of the empty sample compartment.

- Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

### Mass Spectrometry Data

The key mass spectral data for **2-Nitrobiphenyl**, obtained by electron ionization (EI), are summarized below.

m/z	Relative Intensity (%)	Assignment
199	100	$[\text{M}]^+$ (Molecular Ion)
169	65	$[\text{M} - \text{NO}]^+$
153	40	$[\text{M} - \text{NO}_2]^+$
141	50	$[\text{C}_{11}\text{H}_9]^+$
115	25	$[\text{C}_9\text{H}_7]^+$
77	15	$[\text{C}_6\text{H}_5]^+$

Source: Data compiled from the NIST Chemistry WebBook[5]. The molecular weight of **2-Nitrobiphenyl** is 199.21 g/mol [1][5][6].

## Experimental Protocol for Mass Spectrometry (Electron Ionization)

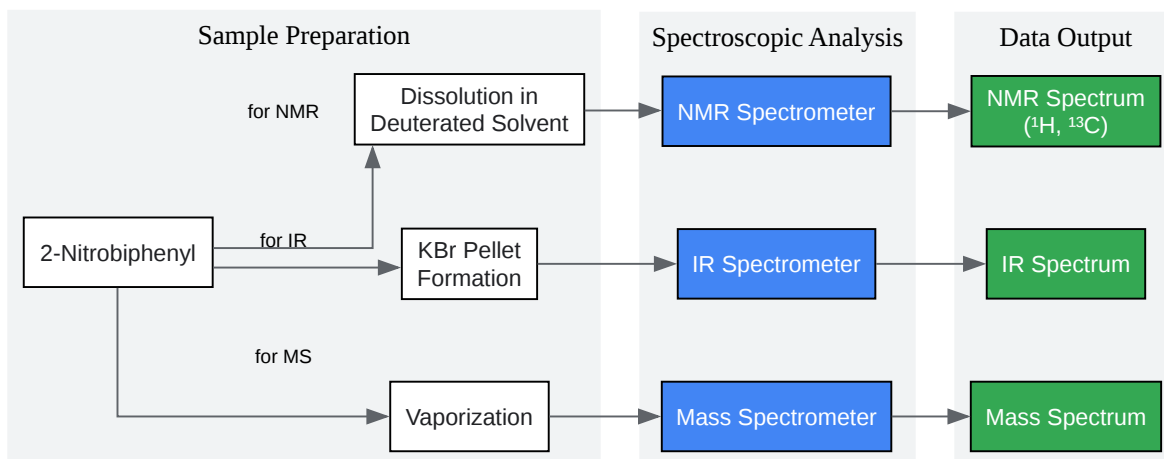
A general protocol for obtaining an EI mass spectrum of **2-Nitrobiphenyl** is as follows:

- Sample Introduction:

- A small amount of the **2-Nitrobiphenyl** sample is introduced into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe which allows the sample to be heated and vaporized directly into the ion source.
- Ionization:
  - In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
  - This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), and also induces fragmentation.
- Mass Analysis:
  - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- Detection:
  - The separated ions are detected by an electron multiplier or a similar detector.
  - The detector generates a signal that is proportional to the number of ions striking it.
- Data Presentation:
  - The data is presented as a mass spectrum, which is a plot of the relative abundance of ions as a function of their  $m/z$  ratio.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrobiphenyl**.



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Caption: General workflow for the spectroscopic analysis of **2-Nitrobiphenyl**.

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